molecular formula C13H29NO2 B14371619 N,N-Dimethyl-1,1-bis(pentyloxy)methanamine CAS No. 91669-41-9

N,N-Dimethyl-1,1-bis(pentyloxy)methanamine

Cat. No.: B14371619
CAS No.: 91669-41-9
M. Wt: 231.37 g/mol
InChI Key: HZUAQYOBZKSHGD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,1-bis(pentyloxy)methanamine is an organic compound with the molecular formula C13H29NO2 It is a tertiary amine with two pentyloxy groups attached to the central carbon atom, which is also bonded to a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,1-bis(pentyloxy)methanamine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with pentyloxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through distillation or crystallization techniques, depending on the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,1-bis(pentyloxy)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.

    Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N,N-dimethyl-1,1-bis(pentyloxy)methanol.

Scientific Research Applications

N,N-Dimethyl-1,1-bis(pentyloxy)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amines and ethers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,1-bis(pentyloxy)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tertiary amine structure allows it to act as a nucleophile, participating in various biochemical pathways. The pentyloxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide dimethyl acetal: A related compound used in similar synthetic applications.

    N,N-Dimethyl-1,1-bis(2,2-dimethylpropoxy)methanamine: Another tertiary amine with different alkoxy groups.

    N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine: A structurally similar compound with isopropoxy groups.

Uniqueness

N,N-Dimethyl-1,1-bis(pentyloxy)methanamine is unique due to its specific combination of pentyloxy groups and a dimethylamino group. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

91669-41-9

Molecular Formula

C13H29NO2

Molecular Weight

231.37 g/mol

IUPAC Name

N,N-dimethyl-1,1-dipentoxymethanamine

InChI

InChI=1S/C13H29NO2/c1-5-7-9-11-15-13(14(3)4)16-12-10-8-6-2/h13H,5-12H2,1-4H3

InChI Key

HZUAQYOBZKSHGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(N(C)C)OCCCCC

Origin of Product

United States

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